

A Comparative Safety Analysis of BAY1163877 (Rogaratinib) and Other FGFR Inhibitors

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Compound of Interest

Compound Name: **BAY1163877**

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The landscape of targeted cancer therapy has been significantly advanced by the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. These agents have demonstrated notable efficacy in tumors harboring FGFR alterations. However, their unique toxicity profiles, driven by on-target and off-target effects, necessitate a thorough understanding for optimal clinical development and patient management. This guide provides a comparative overview of the safety profile of the investigational pan-FGFR inhibitor **BAY1163877** (rogaratinib) alongside other prominent FGFR inhibitors: pemigatinib, infigratinib, erdafitinib, and futibatinib.

Executive Summary

FGFR inhibitors as a class are associated with a distinct set of adverse events, primarily due to the physiological roles of FGFR signaling in various tissues. Common class-effects include hyperphosphatemia, mucocutaneous toxicities (stomatitis, dry mouth, skin and nail changes), gastrointestinal disturbances (diarrhea), and ocular toxicities. While the overall safety profiles of these inhibitors show considerable overlap, the incidence and severity of specific adverse events can vary, likely due to differences in their kinase selectivity and pharmacokinetic properties. This guide presents a quantitative comparison of treatment-emergent adverse events (TEAEs) from key clinical trials, details the experimental methodologies for safety assessment, and illustrates the underlying signaling pathways to provide a comprehensive resource for the scientific community.

Quantitative Safety Profile Comparison

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials of **BAY1163877** (rogaratinib) and other selected FGFR inhibitors. Data is presented for all grades and for grade ≥ 3 events to provide a clear comparison of the toxicity profiles.

Table 1: Comparison of Common All-Grade Treatment-Emergent Adverse Events (TEAEs) of **BAY1163877** (Rogaratinib) and Other FGFR Inhibitors (%)

BAY116387					
Adverse Event	7 (Rogaratinib b)	Pemigatinib	Infigratinib	Erdafitinib	Futibatinib
Hyperphosphatemia	51 - 53[1][2]	60[3]	74 - 77[4][5]	69 - 78.5[6][7]	82 - 91[8][9]
Diarrhea	33 - 62[1][10]	47[3]	15[11]	42 - 54.8[6][7]	21[8]
Stomatitis/Mucositis	20[1]	35[12]	51 - 55[4][5]	35 - 47[7][13]	19[9]
Fatigue/Asthenia	41[10]	42[3]	29 - 40[4][5]	33[13]	33
Dry Mouth	-	34[12]	-	38.5 - 42[6][7]	33
Nail Toxicity	20[1]	43[12]	-	19 - 66.7[6][13]	47[8]
Alopecia	-	49[3]	32 - 38[4][5]	-	33
Ocular Events (e.g., Dry Eye, Retinal Disorders)	30.2 (retinal disorders)[14]	35 (dry eye)[12]	16.7 (retinal disorders)	17 (central serous retinopathy)[6]	8 (retinal disorders)[8]
Nausea	32.6[5]	40[3]	-	22[13]	20
Decreased Appetite	-	33[12]	-	-	20
Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome)	-	-	-	30.4[6]	21[8]

Data for rogaratinib is primarily from studies in combination with atezolizumab. Some adverse events may not be reported across all studies.

Table 2: Comparison of Common Grade ≥ 3 Treatment-Emergent Adverse Events (TEAEs) of **BAY1163877** (Rogaratinib) and Other FGFR Inhibitors (%)

BAY116387		Pemigatinib	Infigratinib	Erdafitinib	Futibatinib
Adverse Event	7 (Rogaratinib b)				
Hyperphosphatemia	-	-	-	5.2[6]	19 - 31[8][9]
Stomatitis/Mucositis	-	-	14.8[1]	8 - 8.1[6][7]	3[9]
Diarrhea	-	-	-	3[7]	-
Fatigue/Asthenia	-	-	-	3[7]	-
Hyponatremia	-	-	13[1]	11[15]	-
Hepatic AEs (e.g., increased ALT/AST)	-	-	-	-	11 - 12[8][9]
Palmar- Plantar Erythrodysesthesia (Hand- Foot Syndrome)	-	-	-	9.6[6]	5[8]
Retinal Disorders	7.0 (grade ≥ 2)[14]	0.6 (RPED) [16]	1 (grade 3)	-	0[8]

Data for grade ≥ 3 events is not always consistently reported across all trials for all adverse events.

Experimental Protocols for Safety Assessment

The safety and tolerability of FGFR inhibitors in clinical trials are rigorously evaluated through standardized procedures. The methodologies outlined below are based on protocols from key clinical studies for the discussed inhibitors.

1. Patient Population and Study Design:

- **Eligibility Criteria:** Typically, patients enrolled in these trials have advanced or metastatic solid tumors with specific FGFR gene alterations (fusions, rearrangements, or mutations) and have often received prior systemic therapies.[\[17\]](#) Key exclusion criteria often include pre-existing clinically significant corneal or retinal disorders.[\[17\]](#)
- **Study Phases:** Initial safety data is gathered in Phase 1 dose-escalation studies to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[\[11\]](#) Phase 2 and 3 studies further evaluate safety and efficacy in larger patient cohorts.[\[13\]](#)

2. Adverse Event Monitoring and Grading:

- **Data Collection:** Adverse events (AEs) are systematically collected at each study visit from the time of informed consent until a specified period after the last dose of the study drug (e.g., 30 days).[\[8\]](#)
- **Grading System:** The severity of AEs is graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), typically version 4.03 or 5.0.[\[8\]](#) This standardized system allows for consistent reporting and comparison of toxicities across different trials and agents.
- **Serious Adverse Events (SAEs):** SAEs are defined as any AE that results in death, is life-threatening, requires hospitalization, or results in significant disability/incapacity, and are subject to expedited reporting to regulatory authorities.

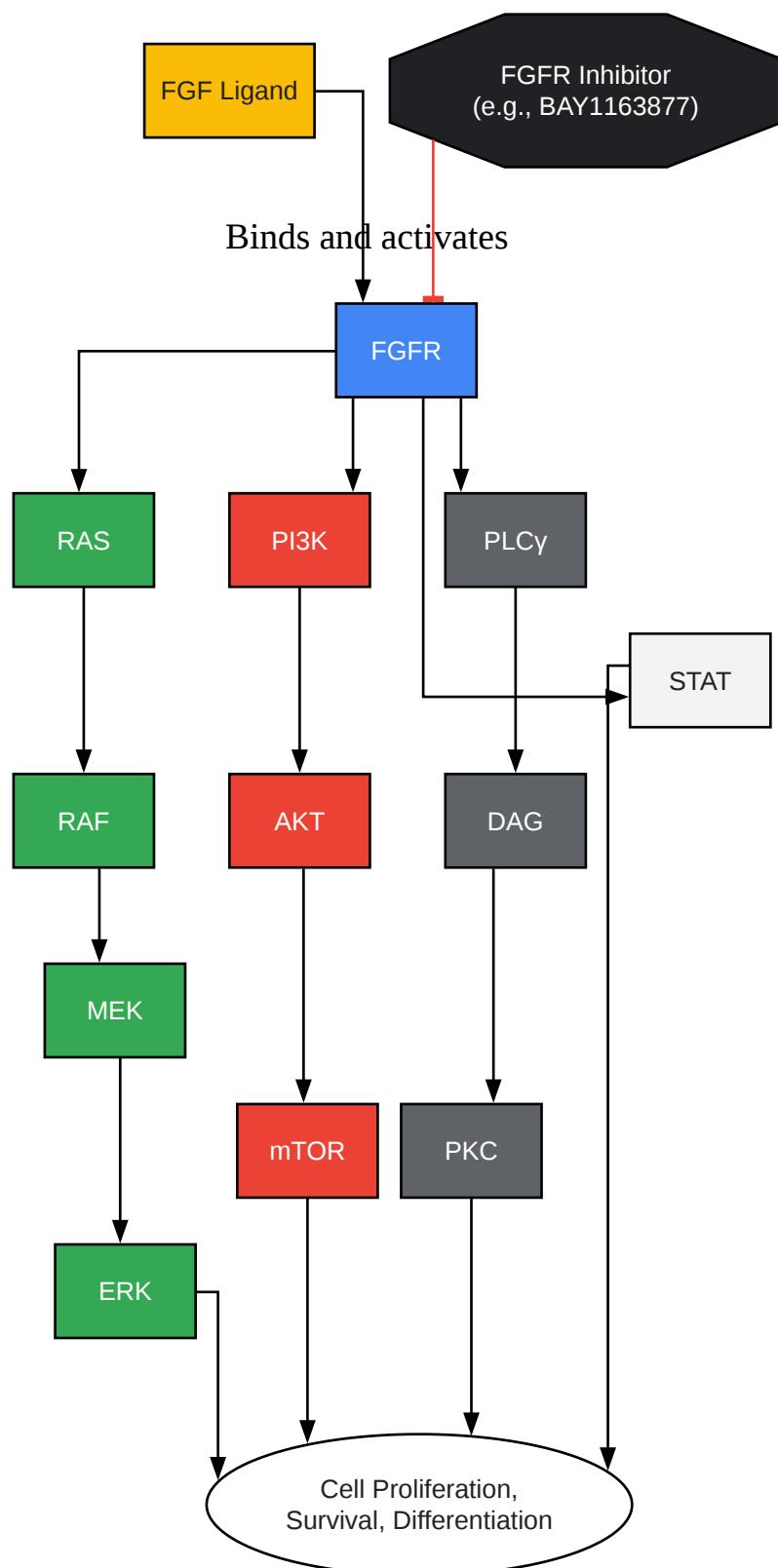
3. Specific Safety Assessments:

- Ophthalmologic Examinations: Due to the risk of ocular toxicities, comprehensive ophthalmologic examinations, including retinal imaging, are conducted at baseline and at regular intervals throughout the trial.[17]
- Laboratory Monitoring: Frequent monitoring of blood chemistry is crucial, with a particular focus on serum phosphate levels to manage hyperphosphatemia. Liver function tests and other standard laboratory parameters are also regularly assessed.
- Dose Modifications: Protocols include specific guidelines for dose interruptions, reductions, or discontinuations based on the severity and type of adverse event. For instance, management of hyperphosphatemia often involves dietary modifications, phosphate-lowering medications, and dose adjustments of the FGFR inhibitor.[8]

Signaling Pathways and Mechanisms of Toxicity

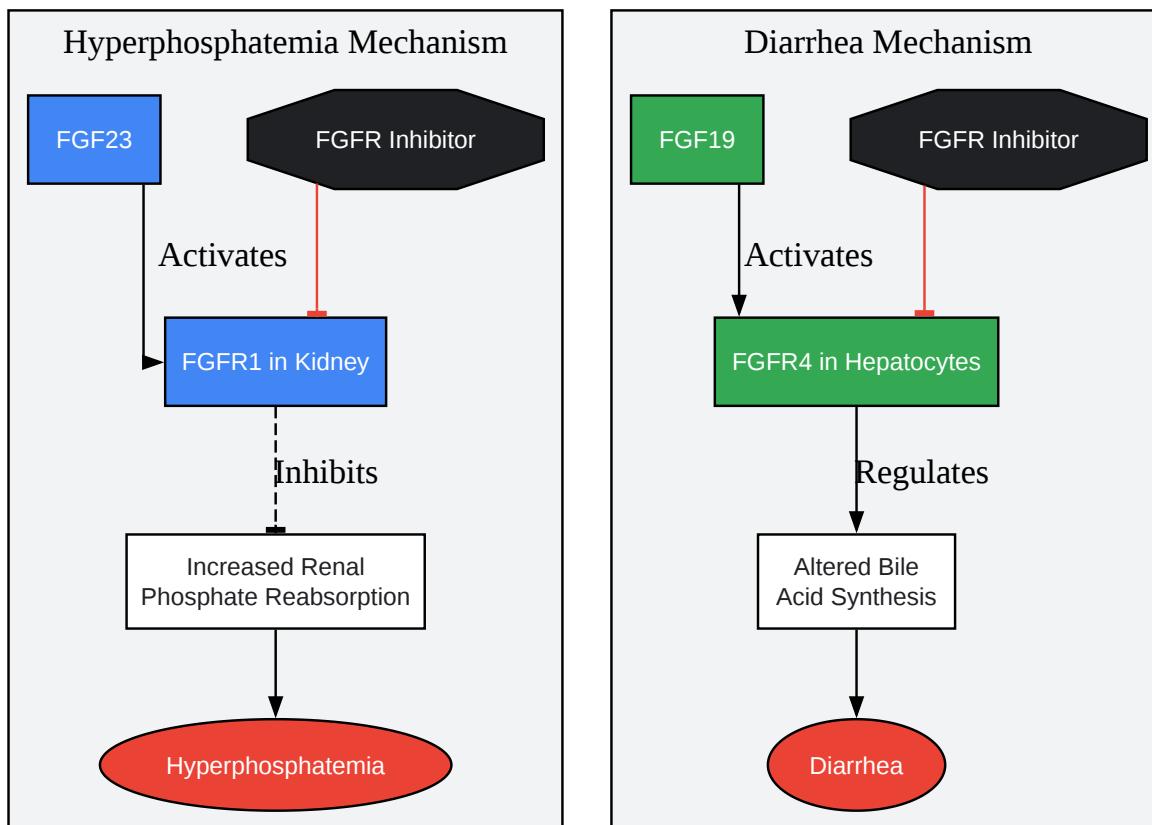
The adverse events associated with FGFR inhibitors are largely on-target effects resulting from the inhibition of FGFR signaling in healthy tissues.

FGFR Signaling Pathway

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Caption: Simplified FGFR signaling pathways leading to cellular responses.

Mechanisms of Key On-Target Toxicities



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